molecular formula C14H18N6O2 B2957464 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione CAS No. 1014031-70-9

8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2957464
CAS No.: 1014031-70-9
M. Wt: 302.338
InChI Key: QADQVXWEWYXFDD-UHFFFAOYSA-N
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Description

8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1,3,7-trihydropurine-2,6-dione is a purine-2,6-dione derivative characterized by methyl substitutions at the 3 and 7 positions and a 3,5-diethylpyrazolyl moiety at the 8 position. The purine-2,6-dione core is a well-explored scaffold in medicinal chemistry due to its structural similarity to xanthine derivatives, which exhibit diverse biological activities, including bronchodilation and phosphodiesterase inhibition.

Properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-5-8-7-9(6-2)20(17-8)13-15-11-10(18(13)3)12(21)16-14(22)19(11)4/h7H,5-6H2,1-4H3,(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADQVXWEWYXFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)NC(=O)N3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Compound Name Substituents (Position) Key Functional Groups Biological Activity/Notes Reference
8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-... 3,7-methyl; 8-(3,5-diethylpyrazolyl) Pyrazole ring, diethyl groups Hypothesized PDE inhibition -
8-(3,5-Dimethylphenyl)-1,3,7-trimethyl-... 1,3,7-methyl; 8-(3,5-dimethylphenyl) Aromatic methyl groups 59% yield via Ru-catalyzed arylation
Proxyphylline 1,3-methyl; 7-(2-hydroxypropyl) Hydroxypropyl group Bronchodilator (hydrophilic)
8-(Difluoromethyl)-3,7-dimethyl-1-(5-oxohexyl)-... 8-difluoromethyl; 1-(5-oxohexyl) Radiolabeled, fluorinated Imaging applications (52% radiochemical yield)
7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-... 7-benzyl; 8-piperazinyl Piperazine (solubility-enhancing) Docking studies for binding affinity

Key Observations:

  • Aromatic vs. Heterocyclic Substituents : The 8-(3,5-diethylpyrazolyl) group in the target compound contrasts with the dimethylphenyl group in compound 5c (). Pyrazole’s electron-rich nature may enhance hydrogen bonding or π-π stacking compared to purely aromatic substituents.
  • Hydrophilicity vs.
  • Radiolabeling Potential: The difluoromethyl and oxohexyl groups in ’s compound enable radiolabeling for imaging, a feature absent in the target compound due to its lack of fluorination.

Physicochemical Properties

  • Lipophilicity : The diethylpyrazolyl group likely increases logP compared to proxyphylline’s hydroxypropyl group but remains less lipophilic than compounds with longer alkyl chains (e.g., n-dodecyl in ).
  • Solubility : The absence of polar groups (e.g., hydroxyl or piperazinyl) may reduce aqueous solubility relative to proxyphylline or piperazinyl derivatives.

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